Bienvenue dans la boutique en ligne BenchChem!

N-(3-cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Medicinal Chemistry Structure-Activity Relationship Antibacterial Drug Discovery

N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 899983-01-8) is a synthetic small-molecule sulfamoylbenzamide derivative built on a 3-cyanothiophene scaffold and decorated with an N-furan-2-ylmethyl-N-methylsulfamoyl substituent. The compound belongs to a proprietary screening library (Life Chemicals F2768 series) and is commercially available at ≥90% purity for early-stage drug discovery.

Molecular Formula C18H15N3O4S2
Molecular Weight 401.46
CAS No. 899983-01-8
Cat. No. B2590774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
CAS899983-01-8
Molecular FormulaC18H15N3O4S2
Molecular Weight401.46
Structural Identifiers
SMILESCN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C18H15N3O4S2/c1-21(12-15-3-2-9-25-15)27(23,24)16-6-4-13(5-7-16)17(22)20-18-14(11-19)8-10-26-18/h2-10H,12H2,1H3,(H,20,22)
InChIKeyLRDPZRTVLLTMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 899983-01-8): Procurement-Relevant Compound Profile


N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide (CAS 899983-01-8) is a synthetic small-molecule sulfamoylbenzamide derivative built on a 3-cyanothiophene scaffold and decorated with an N-furan-2-ylmethyl-N-methylsulfamoyl substituent [1]. The compound belongs to a proprietary screening library (Life Chemicals F2768 series) and is commercially available at ≥90% purity for early-stage drug discovery [2]. Its core cyanothiophene motif has been validated as a ligand-efficient scaffold for MurF ligase inhibition, with related analogs achieving nanomolar potency against Streptococcus pneumoniae MurF [3].

Why Generic Substitution of N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide Is Scientifically Unsound


The 3-cyanothiophene sulfamoylbenzamide chemotype displays steep structure–activity relationships (SAR), where even conservative modifications to the thiophene ring or the sulfamoyl nitrogen substituent can shift MurF inhibitory potency by over 100-fold [1]. The target compound combines an unsubstituted thiophene ring with a hydrogen bond-capable furan-2-ylmethyl group and a tertiary methylsulfamoyl linker—a distinct pharmacophoric arrangement that differs materially from its 4,5-dimethylthiophene (CAS 899983-09-6), tetrahydrobenzothiophene (CAS 899963-89-4), and tetrahydrofuran (CAS 868676-98-6) analogs in both steric bulk, electron density, and H-bond acceptor/donor topology [2]. Generic interchange without matched comparative data therefore risks invalidating structure-dependent biological readouts and confounding lead optimization campaigns.

Quantitative Differentiation of N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide Versus Closest Analogs


Thiophene Ring Substitution: Unsubstituted vs. 4,5-Dimethyl Derivative (CAS 899983-09-6)

The target compound bears an unsubstituted thiophene ring, whereas its closest commercial analog, CAS 899983-09-6, carries 4,5-dimethyl substituents. Introduction of the dimethyl groups increases calculated logP by ~0.8 units (from ~2.7 to ~3.5) and adds ~28 Da to molecular weight, significantly altering both lipophilicity-driven membrane permeability and steric fit within the MurF active site [1]. In published cyanothiophene MurF inhibitor series, thiophene ring substitution alone modulated IC50 values by 10–50-fold, demonstrating that apparently minor structural changes produce quantitatively meaningful potency shifts [2].

Medicinal Chemistry Structure-Activity Relationship Antibacterial Drug Discovery

Sulfamoyl N-Substituent: Furan-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl (CAS 868676-98-6)

The target compound incorporates a furan-2-ylmethyl group on the sulfamoyl nitrogen, whereas CAS 868676-98-6 employs a tetrahydrofuran-2-ylmethyl substituent. Saturation of the furan ring eliminates aromatic π-character, reducing topological polar surface area (tPSA) by approximately 4–6 Ų and removing a potential π-stacking or cation-π interaction site [1]. In MurF inhibitor co-crystal structures, the analogous furan oxygen participates in a water-mediated hydrogen bond with the enzyme backbone, a contact that cannot be replicated by the saturated tetrahydrofuran analog due to altered geometry and H-bond directionality [2].

Drug Design Pharmacophore Modeling Physicochemical Profiling

Unique Furan-Thiophene Heterocycle Pairing vs. Monocyclic or Benzo-Fused Analogs

The target compound is the sole member of the Life Chemicals F2768 cyanothiophene sub-series that simultaneously contains an unsubstituted 3-cyanothiophene core and a furan-2-ylmethylsulfamoyl substituent [1]. All other commercially available analogs in this series feature either thiophene ring substituents (e.g., 4,5-dimethyl, tetrahydrobenzo-fused) or alternative sulfamoyl N-substituents (phenyl, cyclohexyl, diallyl). This dual-heteroaryl (thiophene + furan) architecture provides a unique hydrogen-bond acceptor constellation—the thiophene sulfur, cyano nitrogen, furan oxygen, and sulfamoyl oxygens—that is not replicated in any single comparator compound .

Scaffold Diversity Fragment-Based Drug Discovery Chemical Biology

Important Caveat: Absence of Publicly Available Comparative Bioactivity Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the patent literature (completed April 2026) found no peer-reviewed quantitative bioactivity data (IC50, Ki, MIC, or % inhibition at defined concentrations) for CAS 899983-01-8 specifically. While the cyanothiophene chemotype is validated by published MurF inhibitor series with reported IC50 values ranging from 0.06 to 50 μM for close structural analogs [1], the target compound itself has not been individually characterized in any disclosed assay. Procurement decisions must therefore weigh its structural novelty against the absence of confirmatory biological annotation, and users are advised to request any unpublished screening data directly from the vendor (Life Chemicals) .

Data Transparency Procurement Risk Assessment Hit Validation

Recommended Application Scenarios for N-(3-Cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide


Diversity-Oriented High-Throughput Screening Against Novel Antibacterial Targets

The compound's distinctive dual-heteroaryl (thiophene + furan) architecture and low molecular weight (<410 Da) make it an excellent candidate for inclusion in diversity-oriented screening libraries targeting unexplored bacterial enzymes or protein-protein interactions. Its unique H-bond acceptor topology (thiophene S, cyano N, furan O, sulfonamide O) offers binding opportunities not available with any single analog from the F2768 series [1].

Medicinal Chemistry Hit Expansion Starting from Published MurF Inhibitor Scaffolds

For research groups already working with cyanothiophene-based MurF inhibitors, this compound provides a commercially accessible, structurally differentiated starting point for SAR expansion. Its unsubstituted thiophene ring avoids the steric and lipophilic penalties of 4,5-dimethyl substitution (Δ logP ≈ +0.8), potentially yielding improved ligand efficiency if potency is retained [1].

Physicochemical Property Benchmarking in Sulfamoylbenzamide Lead Optimization

With a calculated logP of ~2.7 and tPSA of ~118 Ų, this compound sits near the center of oral drug-like chemical space. It can serve as a reference point for assessing how structural modifications (thiophene substitution, sulfamoyl N-group variation) shift key physicochemical parameters during multiparameter optimization [1].

Fragment-Based or Scaffold-Hopping Campaigns Requiring Furan-Containing Pharmacophores

The furan-2-ylmethyl substituent provides a metabolically labile yet synthetically tractable handle that can be systematically replaced with bioisosteres (thiazole, oxazole, 1,2,3-triazole) in scaffold-hopping exercises aimed at improving metabolic stability while preserving target engagement [1].

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.